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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydrocarbazole

Cat. No.: B147488 Get Quote

A comprehensive analysis of the binding interactions and inhibitory potential of novel

tetrahydrocarbazole compounds against crucial proteins implicated in cancer and microbial

infections. This guide provides a comparative overview of their performance, supported by in-

silico experimental data.

This publication delves into the comparative molecular docking studies of various series of

tetrahydrocarbazole derivatives against three distinct and vital protein targets: Glucosamine-6-

phosphate (GlcN-6-P) synthase, Telomerase Reverse Transcriptase (TERT), and the dual

targets of phosphorylated Extracellular signal-Regulated Kinase (pERK) and Retinoblastoma

protein (pRb). The findings presented herein offer valuable insights for researchers, scientists,

and drug development professionals engaged in the discovery of novel therapeutic agents.

Data Presentation
The following tables summarize the quantitative data from the docking studies, showcasing the

binding affinities and inhibitory concentrations of the investigated tetrahydrocarbazole

derivatives.

Table 1: Docking Scores of N-Substituted Tetrahydrocarbazole Derivatives against GlcN-6-P

Synthase (PDB ID: 1XFF)[1]
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Compound ID Substituent (R) Docking Score (kcal/mol)

1a 2-chlorobenzoyl -8.56

1b 4-chlorobenzoyl -8.23

1c 2,4-dichlorobenzoyl -8.77

1d 4-methoxybenzoyl -8.31

1e 4-nitrobenzoyl -7.95

2a 2-chlorobenzoyl -9.12

2b 4-chlorobenzoyl -8.89

2c 2,4-dichlorobenzoyl -8.45

2d 4-methoxybenzoyl -9.01

2e 4-nitrobenzoyl -8.11

3a 2-chlorobenzoyl -8.76

3b 4-chlorobenzoyl -9.23

3c 2,4-dichlorobenzoyl -8.98

3d 4-methoxybenzoyl -8.65

3e 4-nitrobenzoyl -8.24

Ciprofloxacin (Reference) -7.12

Fluconazole (Reference) -6.89

Table 2: Binding Affinity of Tetrahydrocarbazole-Tethered Triazole (5g) against Telomerase

Reverse Transcriptase (TERT)[2]

Compound ID Target Protein Binding Energy (kcal/mol)

5g TERT -6.74
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Note: The study focused on the most potent compound, 5g, and did not provide a comparative

table for other derivatives in the series.

Table 3: Inhibitory Activity of Tetrahydrocarbazole Derivatives against pERK and pRb

Phosphorylation[3][4]

Compound ID
Inhibition of pERK (IC50,
µM)

Inhibition of pRb (IC50,
µM)

1 5.5 4.8

16 4.4 3.5

Note: The available literature provides data for the lead compounds 1 and 16. A comprehensive

table with a wider range of derivatives was not accessible.

Experimental Protocols
Molecular Docking of Tetrahydrocarbazole Derivatives against GlcN-6-P Synthase:

The molecular docking study was performed using AutoDock 4.2 software. The three-

dimensional crystal structure of GlcN-6-P synthase from Escherichia coli (PDB ID: 1XFF) was

obtained from the Protein Data Bank. The protein was prepared for docking by removing water

molecules, adding polar hydrogen atoms, and assigning Kollman charges. The 3D structures of

the synthesized tetrahydrocarbazole derivatives were drawn using ChemDraw and

energetically minimized using molecular mechanics (MMFF94). Gasteiger partial charges were

computed for the ligands. A grid box with dimensions of 60 x 60 x 60 Å and a grid spacing of

0.375 Å was centered on the active site of the enzyme. The Lamarckian Genetic Algorithm was

employed for the docking calculations, with a population size of 150, a maximum of 2,500,000

energy evaluations, and 27,000 generations. The docking results were analyzed based on the

binding energy and hydrogen bond interactions.

In Silico Analysis of Tetrahydrocarbazole-Tethered Triazole (5g) Targeting TERT:

Computational docking was carried out to understand the binding interaction of the most potent

compound, 5g, with the Telomerase Reverse Transcriptase (TERT) protein. The 3D structure of

the TERT protein was modeled, and the ligand (5g) was drawn and optimized. Molecular
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docking simulations were performed to predict the binding affinity and interaction patterns. The

analysis of the docking results focused on the binding energy and the key interactions, such as

hydrogen bonds and hydrophobic interactions, between the ligand and the active site of TERT.

[2]

Inhibition of pERK and pRb Phosphorylation:

The inhibitory activity of the tetrahydrocarbazole derivatives against the phosphorylation of

ERK and Rb was determined using an in-house assay. The specific experimental details for the

pERK and pRb inhibition assays were not available in the reviewed literature. However, such

assays typically involve treating cancer cell lines with the compounds and then measuring the

levels of phosphorylated ERK and Rb using techniques like Western blotting or ELISA. The

IC50 values, representing the concentration of the compound required to inhibit 50% of the

phosphorylation, were then calculated.[3][4]

Mandatory Visualization
Below are diagrams illustrating a key signaling pathway and the general experimental workflow

for molecular docking, as described in the context of these studies.
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Figure 1: A generalized workflow for molecular docking studies.
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Figure 2: The TERT signaling pathway and the inhibitory action of tetrahydrocarbazole

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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